Filipin

Vue d'ensemble

Description

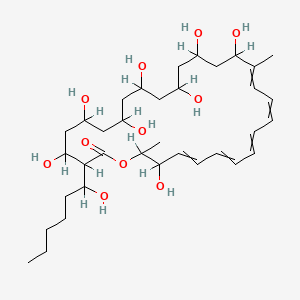

La filipine est un mélange de composés chimiques d'abord isolé par des chimistes de la société Upjohn en 1955 à partir du mycélium et des filtrats de culture d'un actinomycète auparavant inconnu, Streptomyces filipinensis . C'est une macrolide pentaène et elle est largement utilisée pour la détection et la quantification du cholestérol dans les membranes biologiques . La filipine est également connue pour son activité antifongique puissante .

Méthodes De Préparation

La filipine est produite industriellement par la bactérie Streptomyces filipinensis . La biosynthèse de la filipine implique l'assemblage et la cyclisation d'une chaîne de polycétide, suivie d'hydroxylations spécifiques catalysées par des monooxygénases du cytochrome P450 . Deux voies alternatives conduisent à la formation de filipine III à partir du produit initial de l'assemblage et de la cyclisation de la chaîne de la polycétide synthase filipine I, l'une par la filipine II, et l'autre par la 1'-hydroxyfilipine I . Ces intermédiaires sont biologiquement actifs et peuvent être accumulés par des mutants recombinants à haut rendement .

Analyse Des Réactions Chimiques

Hydroxylation and Biosynthetic Pathways

Filipin’s biosynthesis involves cytochrome P450 monooxygenases (FilC and FilD) that hydroxylate specific carbons in its macrolide structure. Genetic manipulation of S. filipinensis revealed two hydroxylation routes:

-

FilC : Catalyzes hydroxylation at C26

-

FilD : Catalyzes hydroxylation at C1′

Mutant strains lacking these enzymes produce distinct derivatives (Table 1):

*Newly identified in 2024 via multiplexed metabolomics .

Structural Modifications and Reactivity

This compound undergoes regiospecific hydroxylation, altering its biological activity:

-

C26 Hydroxylation : Enhances interaction with sterols but reduces antifungal efficacy .

-

C1′ Hydroxylation : Reduces hemolytic activity by 50% while maintaining antifungal potency due to decreased membrane permeabilization .

-

Alkyl Chain Modifications : this compound XV, a side-chain hydroxylated variant, shows 80% reduced cytotoxicity compared to this compound III .

Analytical Characterization :

-

NMR/HSQC/HMBC : Confirmed hydroxylation sites and stereochemistry (e.g., δH 3.93 for C26-OH in this compound II) .

-

HPLC : Retention times vary by hydroxylation (e.g., this compound I: 21.2 min; 1′-hydroxythis compound I: 11.3 min) .

Interaction with Sterols and Membranes

This compound’s fluorescence and membrane activity depend on its hydroxylation state:

-

Cholesterol Binding : Requires free 3β-OH groups, forming a hydrophobic complex that disrupts membranes .

-

GM1 Ganglioside Interaction : Binds GM1 with affinity comparable to cholesterol (Kd ~10⁻⁶ M), complicating its specificity in lysosomal storage disease diagnostics .

Reaction Conditions :

-

Fluorescence Quenching : Nitroxide-labeled fatty acids (5-NS, 16-NS) quench this compound fluorescence, confirming its burial in lipid bilayers .

-

Partition Coefficient : Kp = 5.0 × 10³ in dipalmitoylphosphatidylcholine membranes .

Synthetic and Degradation Pathways

-

Photobleaching : this compound degrades under UV light due to conjugated double bonds, necessitating confocal microscopy with 355 nm lasers for stable imaging .

-

Enzymatic Degradation : Spinach ferredoxin:NADP+ reductase reduces this compound in vitro, producing hydroxylated intermediates .

Key Research Findings

-

This compound derivatives with selective hydroxylation (e.g., 1′-hydroxythis compound I) are promising antifungal agents with minimized toxicity .

-

This compound XV’s attenuated cytotoxicity highlights the role of alkyl chain modifications in tuning bioactivity .

-

This compound-cholesterol complexes induce lipid dyshomeostasis in Alzheimer’s models by altering mitochondrial-associated ER membranes .

This synthesis of chemical and biochemical data underscores this compound’s versatility as a tool for studying sterol biology and its potential as a scaffold for safer antifungal therapies.

Applications De Recherche Scientifique

La filipine a un large éventail d'applications en recherche scientifique. Elle est largement utilisée pour la détection et la quantification du cholestérol dans les membranes biologiques . La filipine est également utilisée comme outil de diagnostic de la maladie de Niemann-Pick de type C . De plus, il a été démontré que les dérivés de la filipine ont une activité antifongique puissante contre divers champignons pathogènes, notamment Candida albicans, Candida glabrata et Cryptococcus neoformans . Ces dérivés ont une toxicité réduite pour les membranes contenant du cholestérol tout en conservant leur activité antifongique, ce qui en fait d'excellents candidats pour le développement de médicaments efficaces .

Mécanisme d'action

La filipine exerce ses effets en se liant au cholestérol dans les membranes biologiques, formant un complexe « filipine-cholestérol » . Cette interaction perturbe la structure de la membrane, conduisant à une augmentation de la perméabilité et à la mort cellulaire . La présence d'une fonction hydroxyle en C26 est cruciale pour l'action hémolytique de la filipine, car les dérivés dépourvus de cette fraction montrent une activité réduite . Les cibles moléculaires de la filipine comprennent les membranes contenant du cholestérol, et les voies impliquées dans son mécanisme d'action sont liées à la perturbation de la membrane et à l'augmentation de la perméabilité .

Mécanisme D'action

Filipin exerts its effects by binding to cholesterol in biological membranes, forming a “this compound-cholesterol” complex . This interaction disrupts the membrane structure, leading to increased permeability and cell death . The presence of a hydroxyl function at C26 is crucial for the haemolytic action of this compound, as derivatives lacking this moiety show reduced activity . The molecular targets of this compound include cholesterol-containing membranes, and the pathways involved in its mechanism of action are related to membrane disruption and increased permeability .

Comparaison Avec Des Composés Similaires

La filipine est une macrolide polyène, similaire à d'autres antibiotiques polyènes tels que la nystatine et l'amphotéricine B . Contrairement à la nystatine et à l'amphotéricine B, qui sont utilisées en clinique pour traiter les infections fongiques, la filipine est principalement utilisée à des fins de recherche . La filipine est unique en sa capacité à se lier spécifiquement au cholestérol et à perturber les membranes biologiques . D'autres composés similaires comprennent la candicidine et la lagosine, qui appartiennent également à la classe des antibiotiques polyènes .

Propriétés

IUPAC Name |

4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQSIXYSKPIGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861997 | |

| Record name | 4,6,8,10,12,14,16,27-Octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-49-9 | |

| Record name | Filipin III from streptomycesfilipinensis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.